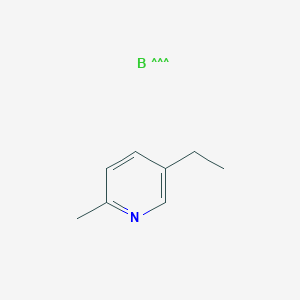

5-Ethyl-2-methylpyridine borane

Description

The exact mass of the compound this compound is 132.0984545 g/mol and the complexity rating of the compound is 80.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPQDBAIMZCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCC1=CN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006873-58-0, 1014979-56-6 | |

| Record name | 5-Ethyl-2-methylpyridine borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-methylpyridine borane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 5-Ethyl-2-methylpyridine borane"

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-2-methylpyridine Borane

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established protocols with expert insights to ensure both scientific accuracy and practical applicability.

Introduction: The Significance of Substituted Pyridine Boranes

Amine-borane complexes are a versatile and important class of reagents in modern organic synthesis.[1][2] Formed by the coordination of a Lewis basic amine to the Lewis acidic borane (BH₃), these adducts offer a stabilized and more easily handled source of borane compared to the pyrophoric and toxic diborane gas.[3] Among these, pyridine borane complexes have found extensive use as selective reducing agents for various functional groups, including aldehydes, ketones, and imines, and as reagents in hydroboration reactions.[4][5][6][7][8]

The stability and reactivity of a pyridine borane complex can be finely tuned by introducing substituents onto the pyridine ring. This compound is a notable example, demonstrating enhanced thermal stability compared to its parent compound, pyridine borane.[9] This improved stability, coupled with its efficacy as a reducing agent, makes it a valuable tool for organic reactions that may require elevated temperatures.[9] This guide will detail a robust methodology for its synthesis and provide a thorough analysis of its structural characterization.

Proposed Synthesis Methodology

The synthesis of this compound is achieved through the direct reaction of 5-Ethyl-2-methylpyridine with a suitable borane source.[9] The most common and high-purity methods involve the use of borane-tetrahydrofuran (BTHF) complex or borane-dimethyl sulfide (BMS) complex.[3][9][10]

Core Synthesis Workflow Diagram

References

- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Borane Reagents [organic-chemistry.org]

- 4. EP2066631B1 - Pyridine borane complexes - Google Patents [patents.google.com]

- 5. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cphi-online.com [cphi-online.com]

- 7. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. andersondevelopment.com [andersondevelopment.com]

- 9. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 10. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Ethyl-2-methylpyridine Borane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylpyridine borane, also known by the acronym PEMB, is a substituted pyridine borane complex that has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique combination of stability, selectivity, and reducing power makes it a compelling choice for a range of chemical transformations, particularly in the realm of pharmaceutical and fine chemical development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its key applications, with a focus on providing practical insights for laboratory professionals.

The core structure of this compound consists of a 5-ethyl-2-methylpyridine molecule coordinated to a borane (BH₃) group through the lone pair of electrons on the nitrogen atom of the pyridine ring. This coordination modulates the reactivity of the borane, rendering it a milder and more selective reducing agent compared to diborane or other borane complexes.

Molecular Structure

The structural arrangement of this compound is central to its chemical behavior. The pyridine ring provides a sterically hindered and electronically distinct environment for the coordinated borane.

Caption: Molecular structure of this compound.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature. Its physical state offers advantages in handling and dispensing compared to solid borane complexes. A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄BN | [1][2] |

| Molecular Weight | 135.01 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.907 g/mL at 25 °C | |

| Flash Point | 105 °C (221 °F) | [3] |

| Storage Temperature | 2-8 °C |

Chemical Properties and Reactivity

The primary chemical utility of this compound stems from its nature as a reducing agent. The electron-donating methyl and ethyl groups on the pyridine ring enhance the electron density on the nitrogen atom, leading to a stronger dative bond with the borane moiety. This increased stability translates to a more moderate and selective reducing agent compared to borane-THF or other amine-borane complexes.

Key aspects of its reactivity include:

-

Selective Reductions: It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[4] This selectivity is crucial in multi-functional molecules where other reducible groups need to remain intact.

-

Stability: this compound exhibits good stability in air and is less sensitive to moisture compared to many other borane reagents, although it is still recommended to handle it under an inert atmosphere and store it in a dry environment to prevent gradual hydrolysis. Its thermal stability is also notable, with a high decomposition onset temperature.[5]

-

Compatibility: It is compatible with a variety of common organic solvents, including methanol, which is often a solvent of choice for reductive aminations.[4]

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of 5-ethyl-2-methylpyridine with a borane source, typically a borane-tetrahydrofuran (borane-THF) complex. The exergonic nature of the reaction necessitates careful temperature control.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Ethyl-2-methylpyridine

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inlet for an inert gas.

-

Under a positive pressure of nitrogen or argon, charge the flask with 5-ethyl-2-methylpyridine.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add the borane-THF solution to the stirred pyridine derivative via the addition funnel. The addition should be dropwise to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.

-

The resulting solution of this compound in THF can often be used directly in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield the neat product.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The favorable properties of this compound have led to its adoption in several key synthetic transformations.

Reductive Amination

One of the most prominent applications of this reagent is in reductive amination, a fundamental reaction for the formation of C-N bonds.[4][6] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ by the borane complex to the corresponding amine.

The use of this compound in this context offers several advantages over other reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, including its compatibility with protic solvents like methanol, which can facilitate the formation of the iminium ion intermediate.[5]

Experimental Protocol: Reductive Amination of a Ketone with a Primary Amine

Materials:

-

Ketone (e.g., cyclohexanone)

-

Primary amine (e.g., benzylamine)

-

This compound

-

Methanol

-

Acetic acid (optional, as a catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the ketone and the primary amine in a 1:1 molar ratio.

-

Add methanol as the solvent.

-

If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote the formation of the iminium ion.

-

To the stirred solution, add this compound (typically 1.0-1.5 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction is typically quenched by the slow addition of aqueous acid (e.g., 1 M HCl).

-

The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude product, which can be further purified by chromatography if necessary.

Caption: General workflow for reductive amination using this compound.

Other Applications

Beyond reductive amination, this compound has found utility in:

-

Organometallic Cross-Coupling Reactions: It can be employed as a reactant in certain cross-coupling methodologies.

-

PEGylation of Proteins: It has been used as a reducing agent in the PEGylation of recombinant human IL-10, a process important in drug delivery and formulation.[7]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, fatal in contact with skin, and causes skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use non-sparking tools and take precautions against static discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its favorable physical properties, combined with its selective and stable reducing power, make it an excellent choice for applications such as reductive amination, particularly in the context of drug discovery and development where mild and reliable methods are paramount. By understanding its properties and adhering to safe handling practices, researchers can effectively leverage this reagent to achieve their synthetic goals.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 5-乙基-2-甲基吡啶硼烷络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1014979-56-6 Name: this compound complexBorane - 5-Ethyl-2-methylpyridine Complex [xixisys.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]

"5-Ethyl-2-methylpyridine borane CAS number 1006873-58-0"

An In-depth Technical Guide to 5-Ethyl-2-methylpyridine Borane (CAS No. 1006873-58-0 / 1014979-56-6)

Foreword: A Modern Reagent for Classic Transformations

In the landscape of synthetic organic chemistry, the utility of borane complexes as reducing agents is a cornerstone, a legacy cemented by the Nobel Prize-winning work of Herbert C. Brown.[1] These reagents have become indispensable in both academic research and industrial-scale synthesis, particularly within the pharmaceutical sector.[2] Among the diverse family of amine-borane adducts, this compound, hereafter referred to as PEMB, has emerged as a reagent of significant interest. Its unique physical properties and enhanced stability offer practical advantages over traditional borane carriers, addressing long-standing challenges in handling, storage, and reaction control.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of PEMB. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and applications. The narrative is grounded in field-proven insights, ensuring that the protocols and data presented are not only accurate but also practical and reproducible.

Core Characteristics: Structure and Physicochemical Profile

PEMB is a Lewis acid-base adduct formed between the borane molecule (BH₃) and the nitrogen atom of 5-ethyl-2-methylpyridine.[3] This coordination stabilizes the electron-deficient boron center, rendering the resulting complex a stable, manageable source of hydride for chemical reactions.[4] A notable feature of PEMB is its state as a colorless to yellowish liquid at ambient temperature, which simplifies handling and allows for its use as a neat reagent or in solution without the need for heating or dissolution of a solid.[5][6]

Chemical Structure

The structure consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position. The lone pair of electrons on the pyridine nitrogen atom forms a dative bond with the empty p-orbital of the boron atom in borane (BH₃).[3]

Figure 1: Coordination structure of this compound.

Physicochemical and Spectroscopic Data

A summary of key properties for PEMB is provided below. It is important to note that two CAS numbers, 1006873-58-0 and 1014979-56-6, are often used interchangeably in commercial and literature sources for this compound.[7][8]

| Property | Value | Source(s) |

| CAS Number | 1014979-56-6 (primary) / 1006873-58-0 | [7][8] |

| Molecular Formula | C₈H₁₄BN | [] |

| Molecular Weight | 135.01 g/mol | [] |

| Appearance | Colorless to transparent liquid | [5] |

| Density | 0.907 g/mL at 25 °C | |

| ¹¹B NMR (in Toluene) | Quartet at δ = -13.3 ppm | [6] |

| ¹J(¹¹B-¹H) Coupling | 98 Hz | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

The ¹¹B NMR spectrum is a definitive characterization tool for this complex. The observation of a quartet confirms the presence of three hydrogens directly bonded to the boron atom, and the chemical shift is characteristic of a tetracoordinate borane-amine adduct.[6]

Synthesis and Manufacturing Considerations

The synthesis of PEMB is straightforward and can be accomplished via several high-yield methods, making it an accessible reagent. The preferred industrial methods prioritize safety and purity by avoiding the isolation of free diborane.[6][10]

Common Synthetic Routes

-

Direct Addition of Diborane: Gaseous diborane (B₂H₆) can be added directly to neat 5-ethyl-2-methylpyridine or a solution thereof in an inert solvent like toluene.[6] This exothermic reaction proceeds rapidly to form the stable complex. The liquid nature of the starting pyridine simplifies the process on a large scale.[6]

-

Reaction with Borane-THF Complex: A solution of borane-tetrahydrofuran (BH₃·THF) complex is added dropwise to 5-ethyl-2-methylpyridine, typically at reduced temperatures (e.g., 4 °C) to control the exotherm.[6] The stronger Lewis basicity of the pyridine displaces the THF to form the more stable PEMB adduct.

Figure 2: High-level workflow for the synthesis of PEMB.

Experimental Protocol: Synthesis from Borane-THF

This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[6]

Materials:

-

5-Ethyl-2-methylpyridine (2.4 g, 20 mmol)

-

Borane-THF complex (1.0 M solution in THF, 20 mL, 20 mmol)

-

Anhydrous Tetrahydrofuran (THF, 10 mL)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Reagent Preparation: Dissolve 5-ethyl-2-methylpyridine (2.4 g) in anhydrous THF (10 mL) within the flask.

-

Cooling: Cool the solution to approximately 4 °C using an ice bath.

-

Addition: Add the borane-THF solution (20 mL) dropwise to the stirred pyridine solution over 20-30 minutes, maintaining the internal temperature below 10 °C. A slight exotherm (e.g., a 3-degree rise) is expected.[6]

-

Reaction: Once the addition is complete, allow the mixture to stir at low temperature for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Workup: The resulting solution of PEMB in THF can often be used directly. For isolation, the solvent can be carefully removed under reduced pressure to yield the product as a liquid.[6]

-

Characterization: Confirm product formation via ¹¹B NMR, expecting a quartet at δ = -13.2 ppm.[6]

Thermal Stability and Safety: A Key Advantage

A significant driver for the adoption of PEMB is its superior thermal stability compared to other common borane complexes like pyridine borane (PB) and 2-picoline borane.[6][10] This enhanced stability translates to a wider operating temperature window, reduced risk of runaway decomposition, and a longer shelf-life.

Differential Scanning Calorimetry (DSC) data provides a quantitative measure of this stability.

| Borane Complex | Purity | Onset Temperature (°C) | Energy Release (J/g) | Source |

| This compound | 95% | 199 | -658 | [10] |

| Pyridine Borane | 95% | 127 | -1193 | [10] |

| 2-Picoline Borane | 95% | 148 | -1100 | [10] |

As the data clearly indicates, PEMB has a significantly higher decomposition onset temperature and releases substantially less energy upon decomposition, making it an inherently safer reagent.[10] An isothermal DSC at 55°C showed no thermal events for PEMB over 4500 minutes, whereas pyridine borane is known to be unstable at this temperature.[6][10]

Despite its stability, PEMB is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | GHS Classification | Precautionary Statements (Selected) |

| Acute Toxicity | Oral: Cat. 3; Dermal: Cat. 1/2; Inhalation: Cat. 1/2 | H301, H310, H330 (Toxic if swallowed, Fatal in contact with skin, Fatal if inhaled) |

| Skin/Eye Damage | Skin Corr. 1B; Eye Dam. 1 | H314 (Causes severe skin burns and eye damage) |

| Handling | N/A | P260, P270, P280 (Do not breathe dust/fume/gas, Do not eat/drink/smoke, Wear protective gloves/clothing/eye protection) |

| Storage | Storage Class 6.1A | Store in a dry, cool, well-ventilated place in a tightly closed container away from incompatible materials (acids, strong bases).[11][12] |

Data compiled from multiple safety data sheets.[7][11]

Applications in Synthesis and Drug Development

PEMB is a versatile reducing agent with high selectivity, primarily utilized for the reduction of various functional groups and for reductive aminations.[5] Its reactivity is generally expected to parallel that of pyridine borane, though reactions may require heating to facilitate the dissociation of the borane from the sterically hindered pyridine.[6]

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines, a critical functional group in a vast number of active pharmaceutical ingredients (APIs). PEMB has proven to be an effective reagent for this transformation, capable of reducing the iminium intermediate formed in situ from an aldehyde or ketone and a primary or secondary amine.[13]

Figure 3: General workflow for reductive amination using PEMB.

Protocol: General Procedure for Reductive Amination of a Ketone

This protocol provides a general framework for the reductive amination of a ketone with a primary amine using PEMB.[13]

Materials:

-

Ketone (1.0 equiv)

-

Primary Amine (1.0-1.2 equiv)

-

PEMB (0.5-1.0 equiv, depending on stoichiometry)

-

Methanol or other suitable protic solvent

-

Acetic Acid (optional, as catalyst)

Procedure:

-

Iminium Formation: In a reaction vessel, dissolve the ketone (1.0 equiv) and the primary amine (1.1 equiv) in methanol. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add PEMB (0.7 equiv) to the reaction mixture. Depending on the substrate, the reaction may proceed at room temperature or require gentle heating (e.g., 40-50 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize any unreacted borane complex.

-

Workup: Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Reduction of Other Functional Groups

PEMB is an effective agent for the reduction of a range of functional groups.[5][10]

-

Aldehydes and Ketones: Readily reduced to the corresponding primary and secondary alcohols.

-

Oximes and Imines: Reduced to amines.

-

Carboxylic Acids: Can be reduced to alcohols, though this transformation often requires harsher conditions or activation compared to aldehyde/ketone reduction.

The selectivity of borane complexes allows for the reduction of carbonyl groups in the presence of other sensitive functionalities, a valuable attribute in multi-step synthesis.

Role in Boron-Based Drug Discovery

While PEMB itself is primarily a synthetic reagent, its stability and handling characteristics are relevant to the broader field of boron chemistry in drug discovery.[2][14] The development of stable, non-toxic boron-containing molecules is a key challenge. Pyridine-borane adducts represent a class of compounds where the boron atom is stabilized, which can be a starting point or structural motif in the design of novel therapeutics, such as boron neutron capture therapy (BNCT) agents or enzyme inhibitors.[14][15]

Conclusion and Future Outlook

This compound is more than just another reducing agent; it is a problem-solving reagent that offers tangible improvements in safety, stability, and handling over its predecessors.[6][10] Its liquid form and high thermal stability streamline its use in both laboratory and large-scale industrial settings. For the medicinal chemist and process developer, PEMB provides a reliable and efficient tool for crucial transformations like reductive amination, a reaction central to the synthesis of countless drug candidates. As the demand for safer, more efficient, and "greener" chemical processes grows, reagents like PEMB that combine high performance with an improved safety profile will undoubtedly see increasingly widespread adoption.

References

- 1. Borane Complexes in Organic Synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 5. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 6. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 7. 5-エチル-2-メチルピリジン ボラン錯体 | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 10. EP2066631B1 - Pyridine borane complexes - Google Patents [patents.google.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1014979-56-6 Name: this compound complexBorane - 5-Ethyl-2-methylpyridine Complex [xixisys.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 15. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]

"molecular structure of 5-Ethyl-2-methylpyridine borane complex"

An In-depth Technical Guide to the Molecular Structure of 5-Ethyl-2-methylpyridine Borane Complex

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of the this compound complex (PEMB). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize borane complexes as reducing agents and synthetic intermediates.

Executive Summary: Beyond a Simple Adduct

The this compound complex is more than a mere combination of a Lewis base (5-ethyl-2-methylpyridine) and a Lewis acid (borane). It is a stable, versatile, and selective reducing agent whose efficacy is fundamentally rooted in its molecular architecture. The formation of a dative bond between the nitrogen of the pyridine ring and the boron atom transforms the pyrophoric and gaseous diborane into a manageable, liquid reagent. This guide will elucidate the structural nuances that govern its reactivity, stability, and spectroscopic signature. Understanding this structure is paramount for optimizing reaction conditions, predicting outcomes in complex chemical transformations, and harnessing its full potential in synthetic applications.

Synthesis and Mechanistic Rationale

The synthesis of this compound complex is typically achieved through the reaction of 5-ethyl-2-methylpyridine with a borane source. The choice of the borane source and reaction conditions is critical for a safe and efficient synthesis.

Synthetic Pathways

Two primary methods for the synthesis of PEMB are:

-

Reaction with Borane-Tetrahydrofuran (THF) Complex: This is a common and convenient method where a solution of borane in THF is added to 5-ethyl-2-methylpyridine.

-

Direct Reaction with Diborane (B₂H₆): For larger scale synthesis, gaseous diborane can be directly added to neat or dissolved 5-ethyl-2-methylpyridine.

The reaction is a classic Lewis acid-base adduct formation. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electron-deficient boron atom of borane (BH₃).

Causality in Experimental Protocol

A generalized experimental protocol involves the slow addition of the borane reagent to 5-ethyl-2-methylpyridine under an inert atmosphere at low temperatures (typically 0-10 °C).[1]

-

Inert Atmosphere (e.g., Nitrogen or Argon): Borane reagents are sensitive to air and moisture.[1] Oxygen can lead to oxidation, and water can hydrolyze the borane, reducing the yield and purity of the complex.

-

Low Temperature (0-10 °C): The reaction between an amine and borane is highly exothermic.[1] Slow addition at reduced temperatures is crucial to control the reaction rate, dissipate the heat generated, and prevent runaway reactions or the formation of side products.[1]

-

Stirring: Continuous stirring ensures proper mixing of the reactants, promoting a homogeneous reaction and preventing localized overheating.[1]

The workflow for the synthesis can be visualized as follows:

Molecular Structure and Bonding

While a definitive X-ray crystal structure for this compound complex is not publicly available, its molecular geometry can be reliably inferred from spectroscopic data and the known structures of analogous pyridine-borane adducts.

The core of the complex is the dative covalent bond between the nitrogen atom of the pyridine ring and the boron atom of the borane moiety.[1] This N→B bond formation results in significant changes to the geometry of both parent molecules. The boron atom, originally sp² hybridized and trigonal planar in free borane, becomes sp³ hybridized and adopts a tetrahedral geometry in the complex.[2]

Key Structural Parameters (Predicted)

The following table summarizes the expected structural parameters based on data from similar pyridine-borane complexes.

| Parameter | Predicted Value | Rationale and Comparative Insights |

| B-N Bond Length | ~1.60 Å | The B-N bond length in pyridine-boron tribromide is 1.59(2) Å. This is a typical length for a dative bond between a pyridine nitrogen and a boron atom. |

| B-H Bond Length | ~1.22 Å | This is a typical B-H bond length in amine-borane adducts. |

| N-B-H Bond Angle | ~105-109° | The geometry around the boron atom is expected to be a distorted tetrahedron. |

| Pyridine Ring | Planar | The aromaticity of the pyridine ring is maintained upon complexation. |

The molecular structure can be conceptually visualized as:

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the formation of the complex and understanding its electronic structure.

NMR Spectroscopy

-

¹¹B NMR: This is a definitive technique for characterizing borane adducts. The this compound complex exhibits a characteristic quartet in its ¹¹B NMR spectrum at approximately δ = -13.3 ppm with a coupling constant (¹J(¹¹B-¹H)) of about 98 Hz. The quartet multiplicity arises from the coupling of the ¹¹B nucleus with the three equivalent hydrogen atoms of the borane group. The chemical shift is indicative of a tetracoordinate boron atom.

-

¹H NMR: Upon complexation, the signals corresponding to the pyridine ring protons will shift downfield due to the electron-withdrawing effect of the coordinated borane group. A broad quartet is also expected for the BH₃ protons, typically in the range of 1.5-3.0 ppm.

-

¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring will experience a downfield shift upon coordination to the borane.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the B-H bonds. The key vibrational modes are:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| B-H Stretching | 2200 - 2400 | Strong absorptions in this region are characteristic of the B-H bonds in the BH₃ group. The exact position can be influenced by the nature of the amine. |

| B-H Deformation (Scissoring) | ~1100 - 1200 | These bands are also indicative of the BH₃ group. |

| B-N Stretching | ~700 - 1000 | This vibration, confirming the formation of the N-B bond, can sometimes be difficult to assign definitively as it may overlap with other vibrations. |

Applications in Organic Synthesis

The structural features of this compound complex give rise to its utility as a reducing agent. It is a stable, liquid reagent, which makes it easy to handle compared to gaseous diborane or solid sodium borohydride. Its applications include:

-

Reductive Amination: It is an effective reagent for the reductive amination of aldehydes and ketones.

-

Reduction of Functional Groups: It can selectively reduce aldehydes, ketones, and imines.[2]

-

Hydroboration Reactions: Like other borane sources, it can be used in hydroboration reactions of alkenes and alkynes.[2]

Detailed Experimental Protocol: Synthesis of this compound Complex

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

5-Ethyl-2-methylpyridine (1.0 eq)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

-

Reactant Addition: Charge the flask with 5-ethyl-2-methylpyridine dissolved in anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Borane Addition: Slowly add the borane-THF solution dropwise to the stirred pyridine solution over a period of 30-60 minutes, maintaining the temperature between 0 and 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

-

Work-up: The reaction is typically used in situ, or the solvent can be removed under reduced pressure to yield the liquid product.

-

Characterization: Confirm the product formation using ¹¹B NMR spectroscopy (expected quartet around -13.3 ppm).

Conclusion

The this compound complex is a valuable synthetic tool whose utility is a direct consequence of its molecular structure. The formation of a stable N→B dative bond transforms a hazardous gas into a manageable liquid reducing agent. While a definitive crystal structure remains to be reported, a robust understanding of its molecular geometry, bonding, and electronic properties can be achieved through spectroscopic analysis and comparison with related compounds. This knowledge is crucial for the rational application and optimization of this versatile reagent in modern organic synthesis.

References

An In-depth Technical Guide to the Stability and Reactivity of 5-Ethyl-2-methylpyridine Borane (PEMB)

Authored by: A Senior Application Scientist

Abstract

5-Ethyl-2-methylpyridine borane (PEMB) has emerged as a versatile and valuable reagent in modern organic synthesis. This technical guide provides a comprehensive overview of the stability and reactivity of PEMB, with a focus on its practical application for researchers, scientists, and professionals in drug development. The document delves into the physicochemical properties, handling and storage considerations, and detailed reactivity profile of PEMB, particularly in its role as a selective reducing agent. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of PEMB and its application in a representative reductive amination reaction.

Introduction to this compound (PEMB)

This compound, also known as PEMB, is a pyridine borane complex that has gained significant traction as a stable, efficient, and selective reducing agent.[1][2] Its chemical structure consists of a 5-ethyl-2-methylpyridine molecule coordinated to a borane (BH₃) moiety through the nitrogen atom of the pyridine ring.[3] This coordination results in a reagent that harnesses the reducing power of borane in a more handleable and often more selective form compared to other borane complexes.

The utility of PEMB is particularly pronounced in reductive amination reactions, a cornerstone of pharmaceutical and medicinal chemistry for the synthesis of secondary and tertiary amines.[4][5] It offers a favorable safety and stability profile compared to other borane reagents, making it an attractive choice for both small-scale and large-scale synthetic applications.[6]

Diagram 1: Chemical Structure of this compound

Caption: Dative bond between pyridine nitrogen and borane in PEMB.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄BN | [3][7] |

| Molecular Weight | 135.01 g/mol | [4][7] |

| CAS Number | 1006873-58-0, 1014979-56-6 | [1][7][8] |

| Appearance | Colorless and transparent liquid | [8] |

| Density | 0.907 g/mL at 25 °C | [7] |

| Flash Point | 105 °C (221.0 °F) | [7] |

| Form | Liquid | [6][7] |

Stability and Handling

Thermal Stability

This compound exhibits notable thermal stability, a key advantage for its storage and application in chemical synthesis.[6] Differential Scanning Calorimetry (DSC) data indicates a higher onset temperature for thermal decomposition compared to related borane complexes like pyridine borane and 2-picoline borane.[6] An isothermal DSC analysis of PEMB (95% purity) at 150°C showed an exothermic event after 140 minutes, with a lower energy release than observed in dynamic DSC, suggesting a degree of time-dependent decomposition at elevated temperatures.[6]

Chemical Stability

PEMB is sensitive to air and moisture, which can lead to hydrolysis and a subsequent reduction in its efficacy.[3] Therefore, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and reagents. The compound has demonstrated stability in protic environments like methanol over several days, which allows for its use in such solvents for specific applications like reductive aminations.[6]

Storage and Handling Recommendations

To maintain its integrity and ensure safe handling, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, fire, and strong oxidizing agents.[3][8] The recommended storage temperature is between 2-8°C.[7][9] Containers should be tightly sealed to prevent contact with air and moisture.[3][10]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10] Due to its toxicity upon inhalation and skin contact, appropriate respiratory protection may be necessary.[7][11]

Reactivity Profile

Reductive Amination

The primary application of this compound is as a reagent for the reductive amination of aldehydes and ketones with primary and secondary amines.[2][5] This reaction is a powerful tool for the formation of C-N bonds and is widely employed in the synthesis of pharmaceuticals and other biologically active molecules. PEMB is effective for this transformation and can be used in various solvents, including methanol, or even under neat conditions.[5] The reaction proceeds via the initial formation of an imine or enamine intermediate from the carbonyl compound and the amine, which is then reduced by PEMB to the corresponding amine.

Diagram 2: Reductive Amination Workflow

Caption: General workflow for reductive amination using PEMB.

Other Applications

While reductive amination is its most prominent use, PEMB is also a reactant for organometallic cross-coupling reactions.[4][7] As a borane complex, it has the potential for hydroboration reactions with alkenes and alkynes, although its reactivity in this context may be more limited compared to other borane sources.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure described in the literature.[3][6]

Diagram 3: Synthesis of PEMB

Caption: Step-by-step workflow for the synthesis of PEMB.

Materials:

-

5-Ethyl-2-methylpyridine

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Nitrogen or argon gas inlet

-

Ice bath

Procedure:

-

To a clean, dry, and nitrogen-flushed round-bottom flask, add 5-ethyl-2-methylpyridine (1 equivalent).

-

Dissolve the 5-ethyl-2-methylpyridine in anhydrous THF.

-

Cool the stirred solution to 0-10°C using an ice bath.[3]

-

Slowly add the borane-THF complex solution (1 equivalent) dropwise via the dropping funnel. The slow addition is crucial to control the exothermic reaction.[3]

-

After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., ¹¹B NMR, which should show a characteristic quartet for the borane complex).[6]

-

Upon completion, the solvent can be removed under reduced pressure to yield the this compound complex, which is typically a liquid.

Representative Reductive Amination of Benzaldehyde with Aniline

This protocol is a representative example of a reductive amination using PEMB.

Materials:

-

Benzaldehyde

-

Aniline

-

This compound (PEMB)

-

Methanol

-

Round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add benzaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

To this mixture, add this compound (0.5 to 1 equivalent, depending on the desired stoichiometry of hydride transfer).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylaniline.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate precautions.

-

GHS Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, and Serious Eye Damage/Irritation.[7]

-

Signal Word: Danger.[7]

-

Hazard Statements: H301 (Toxic if swallowed), H310 + H330 (Fatal in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

References

- 1. cphi-online.com [cphi-online.com]

- 2. Borane - 5-Ethyl-2-Methylpyridine CoMplex|lookchem [lookchem.com]

- 3. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 4. Borane - 5-Ethyl-2-Methylpyridine CoMplex | 1014979-56-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 7. 5-エチル-2-メチルピリジン ボラン錯体 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Ethyl-2-methylpyridine Borane

For researchers, scientists, and drug development professionals, the incorporation of novel reagents is pivotal for advancing synthetic chemistry and accelerating the discovery of new therapeutic agents. 5-Ethyl-2-methylpyridine borane (PEMB), a stable and effective reducing agent, has gained prominence in applications such as reductive amination and organometallic cross-coupling reactions.[1][2] Its utility in the synthesis of complex molecules underscores the importance of a thorough understanding of its safe handling, storage, and emergency procedures.[3][4] This guide provides an in-depth technical overview of the safety protocols and handling considerations for this compound, ensuring its effective and safe implementation in the laboratory.

Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as a hazardous substance, and a thorough risk assessment should be conducted before its use.[5][6]

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[5][7] |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin.[5][7] |

| Acute Toxicity, Inhalation | 1 or 2 | H330/H331: Fatal/Toxic if inhaled.[5][6][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5][6] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[7] |

1.2. Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value |

| Appearance | White to off-white solid or colorless liquid.[8][9] |

| Molecular Formula | C8H14BN[7] |

| Molecular Weight | 135.01 g/mol [7] |

| Density | 0.907 g/mL at 25 °C[7] |

| Flash Point | 105 °C (221 °F)[7] |

| Storage Temperature | 2-8°C[7] |

Safe Handling and Storage Procedures

The safe handling and storage of this compound are paramount to preventing exposure and ensuring the stability of the reagent. Borane complexes, in general, require careful handling due to their reactivity.[10][11]

2.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[14]

-

Skin Protection: Due to its high dermal toxicity, appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[13][14] A lab coat and closed-toe shoes are also required.

-

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[15]

2.2. Handling Protocols

Adherence to strict handling protocols minimizes the risk of accidents.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[13]

-

Inert Atmosphere: While this compound is more stable than many other borane complexes, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive reactions to prevent degradation from air and moisture.[8]

-

Controlled Addition: When used in reactions, the reagent should be added slowly and in a controlled manner, especially at low temperatures, to manage any exothermic events.[8]

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]

2.3. Storage

Proper storage is critical for maintaining the integrity of the reagent and ensuring safety.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][12]

-

Incompatibilities: Store away from incompatible materials such as acids, strong bases, acid chlorides, and oxidizing agents.[14] Keep away from sources of ignition.[12][14]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

3.1. First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][17][18]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][14][17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

3.2. Accidental Release Measures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12][19]

-

Large Spills: Evacuate the laboratory and alert emergency responders.[17]

3.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical or carbon dioxide fire extinguisher.[12]

-

Unsuitable Extinguishing Media: Do not use water, as boranes can react with water to release flammable hydrogen gas.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14][18]

Reactivity and Stability Profile

Understanding the chemical reactivity and stability of this compound is essential for preventing hazardous reactions.

-

Stability: The compound is sensitive to air and moisture.[8] It is stable under recommended storage conditions.[14]

-

Conditions to Avoid: Avoid exposure to heat, flames, sparks, and moisture.[8][14]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[12][14]

-

Hazardous Decomposition Products: Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[14]

Experimental Workflow and Risk Mitigation

A systematic approach to experimental design and execution is critical for ensuring safety.

Caption: A logical workflow for the safe execution of experiments involving this compound.

Emergency Response Decision Tree

In the event of an emergency, a clear and concise decision-making process is vital.

Caption: A decision tree for responding to emergencies involving this compound.

Conclusion

This compound is a valuable reagent in modern organic synthesis, particularly within the realm of drug discovery and development.[20][21] Its effective use is intrinsically linked to a robust understanding and implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and foster a safe and productive laboratory environment.

References

- 1. Borane - 5-Ethyl-2-Methylpyridine CoMplex | 1014979-56-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1014979-56-6 Name: this compound complexBorane - 5-Ethyl-2-methylpyridine Complex [xixisys.com]

- 6. echemi.com [echemi.com]

- 7. 5-エチル-2-メチルピリジン ボラン錯体 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 9. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 12. leapchem.com [leapchem.com]

- 13. research.uga.edu [research.uga.edu]

- 14. fishersci.com [fishersci.com]

- 15. Diborane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Use of Diborane Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 18. DIBORANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. clinmedjournals.org [clinmedjournals.org]

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethyl-2-methylpyridine Borane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2-methylpyridine borane, a versatile reagent in organic synthesis. As a stable, liquid borane carrier, it offers significant advantages in handling and reactivity for applications such as reductions and hydroborations. This document delves into the synthesis and detailed spectroscopic characterization (NMR, IR) of this compound, offering insights into its structural features and providing a basis for its analytical identification.

Introduction to this compound

This compound is a Lewis acid-base adduct formed between 5-ethyl-2-methylpyridine and borane (BH₃). The lone pair of electrons on the nitrogen atom of the pyridine ring coordinates to the electron-deficient boron atom, forming a stable dative bond. This complexation moderates the reactivity of borane, rendering it a milder and more selective reducing agent compared to diborane or borane-THF complexes. Its liquid form at ambient temperature simplifies handling and dispensing in various chemical reactions. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and monitoring its reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of 5-ethyl-2-methylpyridine with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or gaseous diborane (B₂H₆). The reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Synthesis from Borane-THF Complex

This protocol is adapted from established procedures for the synthesis of pyridine-borane adducts.[1]

Materials:

-

5-Ethyl-2-methylpyridine (≥98%)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

A solution of 5-ethyl-2-methylpyridine (1.0 eq.) in anhydrous THF is prepared in a dry, inert gas-flushed round-bottom flask.

-

The flask is cooled to 0 °C using an ice-water bath.

-

The 1 M solution of borane-THF complex (1.0 eq.) is added dropwise to the stirred pyridine solution via an addition funnel over a period of 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 2 hours.

-

The solvent (THF) is removed under reduced pressure to yield this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Borane and its complexes are sensitive to moisture and oxygen. An inert atmosphere of nitrogen or argon is crucial to prevent decomposition and ensure a high yield of the desired product.

-

Low Temperature Addition: The reaction between the pyridine and borane is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, dissipate heat, and prevent the formation of byproducts.

-

Anhydrous Solvents: The use of anhydrous THF is essential as water will react with the borane-THF complex, reducing the yield and potentially leading to the formation of boric acid and other impurities.

Diagram of the Synthesis Workflow:

References

The Advent and Evolution of Pyridine Borane Complexes: A Technical Guide for the Modern Chemist

Abstract

Pyridine borane (Py·BH₃), a seemingly unassuming Lewis acid-base adduct, has carved a significant niche in the landscape of synthetic organic chemistry. From its early discovery rooted in the foundational explorations of boron hydrides to its current status as a versatile and selective reducing agent, the journey of pyridine borane is a testament to the enduring pursuit of milder, more efficient, and safer chemical reagents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, physicochemical properties, and synthetic applications of pyridine borane complexes. We will delve into the pioneering work of Schlesinger and Brown, explore the evolution of synthetic methodologies, dissect the mechanistic intricacies of its reactivity, and provide detailed, field-proven protocols for its use in key transformations such as reductive amination and hydroboration. This guide aims to be an authoritative resource, empowering chemists to harness the full potential of this remarkable reagent in their synthetic endeavors.

A Serendipitous Discovery: The Historical Context of Pyridine Borane

The story of pyridine borane is intrinsically linked to the broader narrative of borane chemistry, a field that was once considered an exotic and hazardous domain. The early 20th century saw pioneering work by Alfred Stock in the synthesis and characterization of boron hydrides, but it was the collaborative efforts of Hermann I. Schlesinger and his doctoral student, Herbert C. Brown, at the University of Chicago in the 1930s and 1940s that truly unlocked their synthetic potential.[1][2]

Their research was initially driven by a desire to understand the unusual bonding in diborane (B₂H₆).[1] However, the onset of World War II shifted their focus towards the development of volatile uranium compounds for the war effort, which led to the discovery of sodium borohydride (NaBH₄).[3][4][5] This discovery of a mild, selective, and handleable reducing agent was a watershed moment in organic chemistry.

In their extensive investigations into the reactivity of diborane, Schlesinger and Brown explored its reactions with various Lewis bases. The formation of stable adducts with amines was a key finding, as these complexes were found to be more stable and easier to handle than diborane gas itself. Pyridine, with its available lone pair on the nitrogen atom, readily formed a stable complex with borane, giving birth to pyridine borane.[6] The initial synthesis involved the direct reaction of gaseous diborane with pyridine.[6] However, a more convenient and safer laboratory-scale preparation was later developed, involving the reaction of pyridine hydrochloride with sodium borohydride.[7] This development made pyridine borane readily accessible to the wider chemical community, paving the way for its widespread adoption as a valuable synthetic tool.

Physicochemical Properties and Safe Handling

Pyridine borane is a colorless to pale yellow liquid or a low-melting solid with a characteristic, though not overpowering, odor.[8][9] Its stability under ambient conditions, especially when compared to the pyrophoric nature of diborane gas, is one of its most significant advantages.[6][10]

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N·BH₃ | [8] |

| Molecular Weight | 92.94 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid or solid | [8][9] |

| Melting Point | 9-11 °C | [8] |

| Boiling Point | 65 °C @ 0.8-1 mmHg | [9] |

| Density | 0.92 g/mL at 25 °C | |

| Refractive Index | n²⁰/D 1.532 | |

| Solubility | Very soluble in methanol, THF, toluene, dichloromethane; soluble in water, diethyl ether; insoluble in hexane.[12] | [6][10][12] |

| ¹¹B NMR (CDCl₃) | δ -12.57 ppm (quartet, J = 97.6 Hz) | [13] |

| ¹H NMR (CDCl₃) | Aromatic protons and a broad quartet for the BH₃ protons. | [13][14] |

| IR Spectrum | Key stretches include B-H (~2250-2400 cm⁻¹), C=N, and C=C of the pyridine ring. |

Spectroscopic Characterization

The structure of pyridine borane has been unequivocally confirmed by various spectroscopic techniques.

-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides a definitive signature for the formation of the pyridine borane complex. It exhibits a characteristic quartet centered at approximately -12.6 ppm with a coupling constant (¹JB-H) of around 98 Hz, indicative of a boron atom bonded to three hydrogen atoms.[13][15] The upfield shift compared to free borane is a result of the coordination of the nitrogen atom to the boron center.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum shows the characteristic signals for the aromatic protons of the pyridine ring. The protons of the borane group typically appear as a broad quartet due to coupling with the ¹¹B nucleus.[13][14][16]

-

Infrared (IR) Spectroscopy: The IR spectrum of pyridine borane displays strong absorption bands in the region of 2250-2400 cm⁻¹ corresponding to the B-H stretching vibrations. The vibrations of the pyridine ring are also observable.

Safe Handling and Storage

While significantly safer than diborane, pyridine borane is still a chemical that requires careful handling.

-

Storage: It should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[17][18][19] Due to its sensitivity to moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[20] Refrigeration is recommended for long-term storage to minimize decomposition.[17][18] Pyridine borane has a limited shelf life and can decompose, particularly at elevated temperatures (above 54 °C).[21]

-

Handling: Always handle pyridine borane in a well-ventilated fume hood.[20][22] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, should be worn at all times.[19][22] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20] It is incompatible with strong acids, oxidizing agents, and acid chlorides.[20] Contact with water can lead to the liberation of flammable hydrogen gas.[20][22]

The Heart of the Matter: Reactivity and Mechanistic Insights

Pyridine borane's utility as a synthetic reagent stems from its ability to act as a mild and selective hydride donor. The reactivity of the B-H bonds is tempered by the coordination of the pyridine ligand, making it less reactive than borane-THF or metal hydrides like LiAlH₄, but more reactive than sodium borohydride in many applications.[6]

The Mechanism of Carbonyl Reduction

Pyridine borane can reduce aldehydes and ketones to their corresponding alcohols. The generally accepted mechanism involves the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon.[23] This transfer is often facilitated by the coordination of the carbonyl oxygen to the boron atom, forming a transient six-membered ring transition state.[24] The reaction is typically slower than reductions with NaBH₄ and often requires acidic catalysis or elevated temperatures to proceed at a reasonable rate.[25]

Caption: General mechanism for the reduction of a carbonyl compound by pyridine borane.

The presence of mild Brønsted acids can significantly accelerate the reduction of aldehydes.[25] This is attributed to the protonation of the carbonyl oxygen, which increases its electrophilicity and facilitates the hydride transfer. This catalytic effect allows for the selective reduction of aldehydes in the presence of ketones.[25]

Reductive Amination: A Safer Alternative

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia or primary/secondary amines. While sodium cyanoborohydride (NaCNBH₃) has been a traditional reagent for this transformation, its high toxicity is a significant drawback. Pyridine borane has emerged as an excellent, less toxic alternative.[26]

The reaction proceeds through the initial formation of an imine or iminium ion from the carbonyl compound and the amine. The pyridine borane then selectively reduces the C=N double bond to afford the desired amine.[27] The reaction is often carried out in the presence of a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium.[28]

Caption: Workflow for reductive amination using pyridine borane.

Hydroboration: Taming the Reactivity of Borane

Hydroboration, the addition of a B-H bond across a carbon-carbon double or triple bond, is a cornerstone of organoboron chemistry, famously developed by H.C. Brown.[29][30] While borane-THF is the classic reagent, its high reactivity can sometimes lead to the formation of dialkyl and trialkylboranes, even when a monoalkylborane is desired. Pyridine borane, being more stable, typically requires heating to dissociate and release borane for hydroboration to occur.[31]

However, recent advancements have shown that pyridine borane can be "activated" at room temperature by the addition of iodine, bromine, or strong acids.[31][32] These activators generate a Py·BH₂X species (where X is a leaving group), which is a more reactive hydroborating agent. This method offers a convenient way to perform hydroborations under milder conditions and can provide enhanced selectivity for the formation of monoalkylborane adducts.[31]

Caption: Activated hydroboration-oxidation workflow using pyridine borane.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol for the Synthesis of Pyridine Borane

This procedure is adapted from the convenient synthesis using sodium borohydride.[7]

Materials:

-

Pyridine hydrochloride

-

Sodium borohydride (NaBH₄)

-

Anhydrous pyridine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend pyridine hydrochloride in anhydrous pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride powder in portions to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Distill the filtrate under reduced pressure to remove the excess pyridine.

-

The remaining liquid is pyridine borane. It can be further purified by vacuum distillation if necessary.

Safety Note: The reaction generates hydrogen gas. Ensure adequate ventilation and perform the reaction in a fume hood, away from ignition sources.

Protocol for the Reductive Amination of an Aldehyde

This is a general procedure for the reductive amination of an aldehyde with a primary amine using pyridine borane.

Materials:

-

Aldehyde

-

Primary amine

-

Pyridine borane

-

Methanol

-

4 Å Molecular sieves

Procedure:

-

To a round-bottom flask, add the aldehyde, the primary amine (1.0-1.2 equivalents), and activated 4 Å molecular sieves in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the mixture in an ice bath and slowly add pyridine borane (1.0-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of 1M HCl.

-

Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude amine, which can be purified by column chromatography or distillation.

Protocol for the Activated Hydroboration of an Alkene

This protocol describes the room-temperature hydroboration of an alkene using iodine-activated pyridine borane.[31]

Materials:

-

Alkene

-

Pyridine borane

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

For oxidative workup: 3M NaOH and 30% H₂O₂

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve pyridine borane in anhydrous DCM.

-

Add a solution of iodine (0.5 equivalents) in DCM dropwise to the pyridine borane solution at room temperature. Hydrogen gas evolution will be observed.

-

After the gas evolution ceases, add the alkene (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until the hydroboration is complete (monitor by TLC or GC-MS).

-

For oxidative workup to the corresponding alcohol, cool the reaction mixture in an ice bath and slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂.

-

Stir the mixture vigorously for several hours at room temperature.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography.

Conclusion and Future Outlook

Pyridine borane has evolved from a laboratory curiosity into a mainstream reagent in organic synthesis. Its unique combination of stability, selectivity, and safety makes it an invaluable tool for a wide range of chemical transformations. The foundational work of Schlesinger and Brown laid the groundwork for a vast and still-expanding field of borane chemistry.[1][2]

For researchers in drug development, the mild and chemoselective nature of pyridine borane is particularly advantageous for the synthesis of complex molecules with sensitive functional groups. Its application in reductive amination provides a safer and more environmentally friendly alternative to traditional methods.

The future of pyridine borane chemistry is bright. The development of new substituted pyridine borane complexes with tailored reactivity and the discovery of novel catalytic applications will undoubtedly continue to expand its synthetic utility. As the demand for greener and more efficient chemical processes grows, the appeal of reagents like pyridine borane will only increase. This guide has aimed to provide a comprehensive overview of this important molecule, empowering chemists to confidently and creatively apply it in their own research.

References

- 1. nobelprize.org [nobelprize.org]

- 2. "Discovering and Exploring the New Borane Continent" by Herbert C. Brown [digitalcommons.bard.edu]

- 3. Nobel laureate Herbert C. Brown [currents.ucsc.edu]

- 4. science.widener.edu [science.widener.edu]

- 5. mdpi.com [mdpi.com]

- 6. andersondevelopment.com [andersondevelopment.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. strem.com [strem.com]

- 10. Page loading... [guidechem.com]

- 11. Pyridine borane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Borane-pyridine complex | 110-51-0 [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Borane-pyridine complex(110-51-0) 1H NMR [m.chemicalbook.com]

- 15. Boron NMR [chem.ch.huji.ac.il]

- 16. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 22. leapchem.com [leapchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]